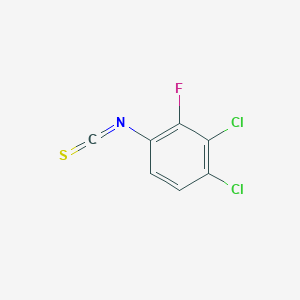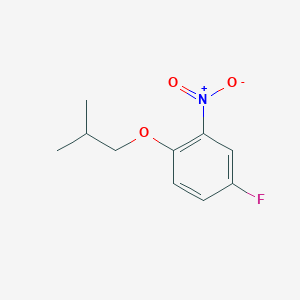![molecular formula C15H16N2O4 B2813295 ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate CAS No. 1207042-72-5](/img/structure/B2813295.png)
ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a pyrroloquinoline core structure . Pyrroloquinoline is a tricyclic compound that consists of a pyrrole ring fused to a quinoline ring. This type of structure is often found in various biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic addition and cyclization . The synthesis of related compounds often involves the reaction of esters with amines .Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The pyrroloquinoline core structure would be expected to have aromatic properties, contributing to the stability of the molecule .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound is integral to the synthesis of heterocyclic compounds, notably pyrrolo[1,2-a]quinolines, through ligand-free Cu-catalyzed [3 + 2] cycloaddition reactions. This process is notable for utilizing ambient air as a terminal oxidant, representing a significant advancement in green chemistry by mitigating the use of harmful reagents. Such methodologies offer a more sustainable pathway for synthesizing complex heterocyclic frameworks with potential applications in pharmaceuticals and materials science (Yang Yu et al., 2016).
Quantum Chemical Calculations
Research on the inhibition efficiencies of certain quinoxalines, including derivatives of the mentioned compound, as corrosion inhibitors for copper in nitric acid media, has been conducted using quantum chemical calculations based on the DFT method. This study underscores the compound's relevance in corrosion science, providing insights into the molecular structure's relationship with inhibition efficiency, which is crucial for developing new materials and coatings (A. Zarrouk et al., 2014).
Organic Photovoltaic Applications
Investigations into the photovoltaic properties of derivatives of this compound have been explored, highlighting its potential applications in organic-inorganic photodiode fabrication. This research is pivotal for advancing solar energy technologies, where the synthesis of new organic semiconductors can lead to more efficient and cost-effective solar cells (H. Zeyada et al., 2016).
Catalysis and Synthetic Methodologies
The compound has been used in the development of novel catalytic processes and synthetic methodologies, including the synthesis of 3H-pyrrolo[2,3-c]quinoline derivatives, showcasing its versatility in facilitating complex chemical transformations. Such research has broad implications in synthetic organic chemistry, offering new routes to bioactive molecules and materials (P. Molina et al., 1993).
Molecular Docking Studies
Molecular docking studies involving ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, a related compound, have been conducted to evaluate its inhibitory activity against specific targets. Such studies are essential for drug discovery, providing a computational approach to predict how small molecules, like the mentioned compound, interact with biological targets (A. El-Azab et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-oxo-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-21-15(20)14(19)16-11-7-9-3-4-12(18)17-6-5-10(8-11)13(9)17/h7-8H,2-6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIVNRJLZRYNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

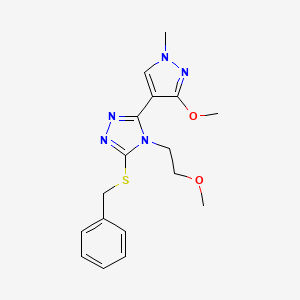
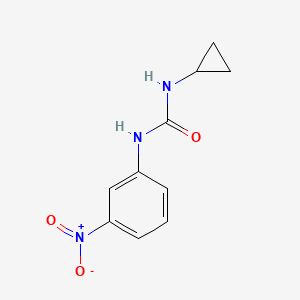
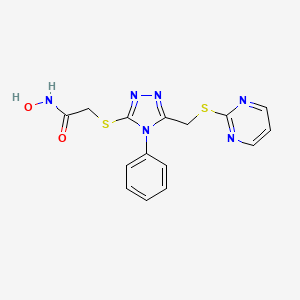
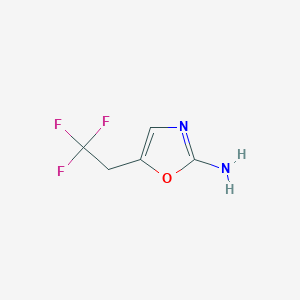
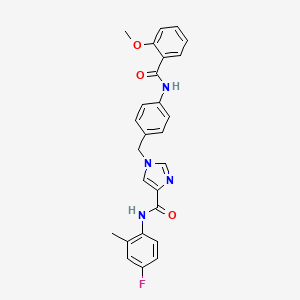
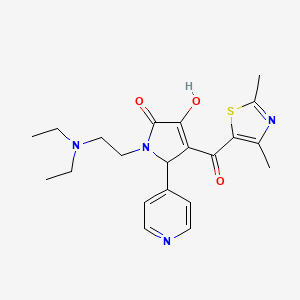
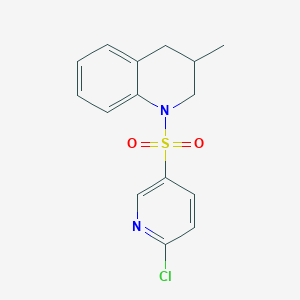
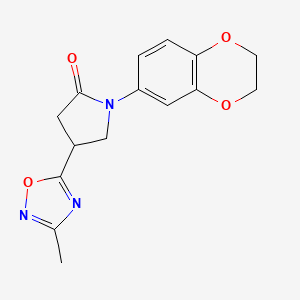
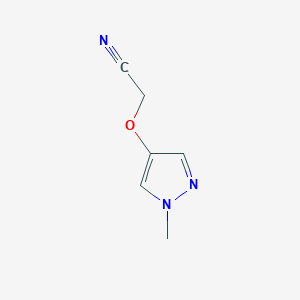
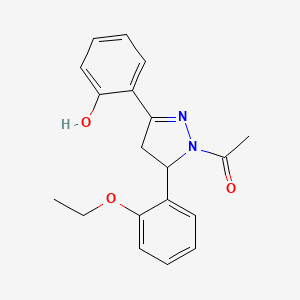
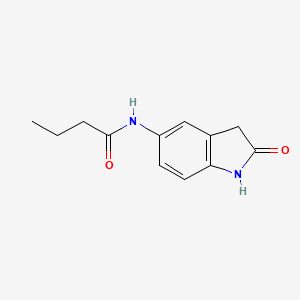
![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)
